molecular formula C18H21ClN2OS B2741441 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride CAS No. 2418596-17-3

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride

Cat. No. B2741441
M. Wt: 348.89
InChI Key: MBACSQBMPHVZEX-SSPJITILSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. It’s important to note that the stereochemistry of the compound indicates that the synthesis would need to be carefully controlled to ensure the correct configuration of the chiral centers .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. The presence of the indene and benzothiophene groups suggests a polycyclic structure. The stereochemistry is indicated by the (1R,2R) notation, which refers to the configuration of the chiral centers in the molecule .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The amino group could participate in acid-base reactions, the carboxamide group could undergo hydrolysis, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Characterization

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride and its derivatives are primarily involved in synthetic and characterization studies. For instance, Talupur, Satheesh, and Chandrasekhar (2021) focused on the synthesis, characterization, antimicrobial evaluation, and docking studies of related compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Potential Medical Applications

These compounds are explored for potential medical applications. For example, a study by Boggs et al. (2007) described an efficient asymmetric synthesis of a related compound as a potential treatment for human papillomavirus infections (Boggs et al., 2007).

Antibacterial and Antifungal Activities

Compounds with a similar structure have been reported to show antibacterial and antifungal activities. Vasu, Nirmala, Chopra, Mohan, and Saravanan (2005) investigated two biologically active thiophene-3-carboxamide derivatives, demonstrating these properties (Vasu et al., 2005).

Diuretic Activity

Another aspect of these compounds is their potential diuretic activity. Yar and Ansari (2009) synthesized and screened a series of derivatives in vivo for diuretic activity (Yar & Ansari, 2009).

Antipsychotic Agent Potential

Norman, Navas, Thompson, and Rigdon (1996) explored heterocyclic analogues of these compounds as potential antipsychotic agents, highlighting their potential in treating mental health conditions (Norman, Navas, Thompson, & Rigdon, 1996).

Pharmacological Properties

Chiriapkin et al. (2021) targeted the synthesis and analysis of biologically active azomethine derivatives of similar compounds, emphasizing their pharmacological properties (Chiriapkin et al., 2021).

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific properties. For example, if it’s a drug, it could have side effects or toxicities at high doses. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential uses, optimizing its synthesis, studying its mechanism of action, and investigating its safety profile .

properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS.ClH/c19-17-12-6-2-1-5-11(12)9-15(17)20-18(21)14-10-22-16-8-4-3-7-13(14)16;/h1-2,5-6,10,15,17H,3-4,7-9,19H2,(H,20,21);1H/t15-,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBACSQBMPHVZEX-SSPJITILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3CC4=CC=CC=C4C3N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=CS2)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride

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